Potential Bioisostere: Due to its structural similarity to nicotinic acid, 6-(Aminomethyl)nicotinic acid might hold potential as a bioisostere. Bioisosteres are molecules with similar shapes and properties to existing molecules, allowing them to interact with the same biological targets. In the case of nicotinic acid, it is a precursor to vitamin B3 (niacin) and plays a role in various cellular processes. Research on similar compounds suggests 6-(Aminomethyl)nicotinic acid could be investigated for its potential to mimic or modulate these processes.PubChem, Methyl 6-aminonicotinate:
Organic Synthesis: The presence of the amine and carboxylic acid functional groups suggests potential applications in organic synthesis. These functional groups can participate in various reactions, potentially allowing 6-(Aminomethyl)nicotinic acid to serve as a building block for more complex molecules. More research is needed to explore this possibility.
Derivatives and Analogs: Studies on related molecules, such as methyl 6-(aminomethyl)nicotinate hydrochloride, highlight the potential for using 6-(Aminomethyl)nicotinic acid as a starting material for the synthesis of derivatives and analogs. These derivatives could possess unique properties and functionalities, expanding the range of potential research applications. PubChem, Methyl 6-(aminomethyl)nicotinate hydrochloride:
6-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of an amino group at the sixth position of the pyridine ring. This compound is recognized for its potential biological activities and is often studied in the context of pharmacological applications. The molecular formula for 6-(Aminomethyl)nicotinic acid is , and it plays a significant role as a metabolite in various biochemical processes .
The mechanism of action of AMNA is not well-understood. Due to its structural similarity to nicotinic acid, it might interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD), a crucial molecule in cellular energy metabolism []. However, specific details regarding its interaction with biological systems remain elusive.
These reactions are crucial for modifying its pharmacological properties and exploring its potential therapeutic uses .
Research indicates that 6-(Aminomethyl)nicotinic acid exhibits various biological activities, particularly as a GABA_A receptor agonist. It has been shown to influence neurotransmission and may have implications in treating neurological disorders. Additionally, its derivatives have been explored for their ability to inhibit specific enzymes involved in metabolic pathways, such as 6-phosphogluconate dehydrogenase, suggesting potential roles in cancer therapy .
The synthesis of 6-(Aminomethyl)nicotinic acid can be achieved through several methods:
These methods provide flexibility in producing the compound with varying degrees of purity and yield.
6-(Aminomethyl)nicotinic acid has several applications:
The versatility of this compound highlights its significance in both medicinal and industrial chemistry .
Interaction studies have demonstrated that 6-(Aminomethyl)nicotinic acid interacts with various biological targets, notably GABA_A receptors. These interactions can modulate neurotransmitter activity and influence physiological responses such as anxiety and seizure thresholds. Additionally, studies have indicated that its derivatives can selectively inhibit metabolic enzymes, suggesting a dual role in both neurological and metabolic pathways .
Several compounds share structural similarities with 6-(Aminomethyl)nicotinic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nicotinic Acid | Pyridine ring with a carboxylic group | Essential vitamin (Vitamin B3) |
| 6-Aminonicotinic Acid | Amino group at position six | GABA_A receptor agonist |
| Methyl Nicotinate | Methyl ester of nicotinic acid | Acts as a vasodilator |
| 5-Aminonicotinic Acid | Amino group at position five | Potential anti-cancer properties |
The uniqueness of 6-(Aminomethyl)nicotinic acid lies in its specific positioning of the amino group and its resultant biological activities, particularly in modulating neurotransmitter systems compared to other nicotinic derivatives .
6-(Aminomethyl)nicotinic acid represents a pyridine derivative characterized by the presence of both an aminomethyl substituent and a carboxylic acid functional group . The compound possesses the molecular formula C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol [2] [3]. The structural framework consists of a pyridine ring bearing a carboxylic acid group at the 3-position and an aminomethyl group at the 6-position .
The canonical SMILES notation for this compound is expressed as O=C(C1C=CC(CN)=NC=1)O, which clearly delineates the spatial arrangement of functional groups within the molecular structure [3]. The InChI representation provides additional structural detail: InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11), indicating the presence of two hydrogen bond donors and four hydrogen bond acceptors [3].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 76196-67-3 |
| InChI Key | KKVJAULLCCGPBX-UHFFFAOYSA-N |
| SMILES | O=C(C1C=CC(CN)=NC=1)O |
The molecular structure exhibits significant polarity due to the presence of both the carboxylic acid and primary amine functionalities . This dual functionality contributes to the compound's ability to form multiple hydrogen bonds, influencing both its physical properties and potential biological activities [4].
While comprehensive crystallographic data for 6-(Aminomethyl)nicotinic acid free base remains limited in the current literature, structural studies of related compounds provide insight into expected crystallographic behavior [5]. The compound is expected to exhibit intermolecular hydrogen bonding patterns typical of pyridine carboxylic acids, with the carboxylic acid group serving as both hydrogen bond donor and acceptor [5].
The crystal packing of similar aminonicotinic acid derivatives demonstrates the formation of hydrogen-bonded networks involving both nitrogen-hydrogen and oxygen-hydrogen interactions [5]. These interactions typically result in the formation of centrosymmetric dimers through carboxylic acid homodimerization, with additional stabilization provided by amino group interactions [5].
The melting point of the dihydrochloride salt has been reported as 280.00°C, indicating substantial intermolecular forces within the crystalline lattice [6]. This elevated melting point suggests extensive hydrogen bonding networks and strong electrostatic interactions between the protonated amine groups and chloride counterions [6].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 6-(Aminomethyl)nicotinic acid through analysis of both proton and carbon-13 spectra [7]. The pyridine ring protons exhibit distinct chemical shifts characteristic of electron-deficient aromatic systems, with the proton ortho to nitrogen appearing most downfield [8].
The aminomethyl protons appear as a characteristic singlet in the aliphatic region, typically around 4.0-4.5 ppm, reflecting the electron-withdrawing influence of the adjacent pyridine nitrogen [9]. The carboxylic acid proton, when observable, appears significantly downfield due to hydrogen bonding effects [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the carboxyl carbon appearing around 165-170 ppm [10]. The aminomethyl carbon typically resonates in the range of 40-45 ppm, consistent with an aliphatic carbon adjacent to both nitrogen and an aromatic system [9].
Mass spectrometric analysis of 6-(Aminomethyl)nicotinic acid demonstrates characteristic fragmentation patterns consistent with the molecular structure [7]. The molecular ion peak appears at m/z 152, corresponding to the molecular weight of the compound [7]. Common fragmentation pathways include loss of the carboxylic acid functionality (M-45) and fragmentation of the aminomethyl group [7].
Electron ionization mass spectrometry typically produces base peaks corresponding to the pyridine ring system after loss of substituents [7]. The fragmentation pattern includes characteristic peaks at m/z values consistent with the pyridinium ion and related aromatic fragments [11].
Infrared spectroscopy of 6-(Aminomethyl)nicotinic acid reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12]. The carboxylic acid carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹ [12]. The associated O-H stretch of the carboxylic acid group produces a broad absorption in the 2500-3300 cm⁻¹ region, often overlapping with N-H stretching vibrations [12].
The primary amine functionality contributes characteristic N-H stretching vibrations appearing as sharp peaks around 3300-3500 cm⁻¹ [12]. The aromatic C-H stretching vibrations of the pyridine ring appear in the 3000-3100 cm⁻¹ region, while aromatic C=C and C=N stretching modes contribute to absorptions in the 1400-1600 cm⁻¹ range [12].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted pyridine derivatives [8]. The compound exhibits electronic transitions associated with the aromatic π-system, with absorption maxima influenced by the electron-donating aminomethyl group and electron-withdrawing carboxylic acid functionality [8]. The spectroscopic behavior parallels that observed for related nicotinic acid derivatives, showing vibronic fine structure in the absorption bands [8].
The hydrochloride salt of 6-(Aminomethyl)nicotinic acid represents a significant derivative with enhanced stability and altered physicochemical properties [13] [14]. This salt form possesses the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol [14]. The formation of the hydrochloride salt occurs through protonation of the primary amine functionality, resulting in improved water solubility and crystalline stability [13].
The hydrochloride salt demonstrates enhanced stability compared to the free base form, making it particularly suitable for storage and handling purposes [14]. Commercial preparations typically achieve purities of 95% or higher, indicating well-established purification protocols [14]. The salt form exhibits different spectroscopic characteristics compared to the free base, particularly in nuclear magnetic resonance spectroscopy where the protonated amine environment produces distinct chemical shifts [13].
| Property | Hydrochloride Salt |
|---|---|
| CAS Number | 872602-66-9 |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Typical Purity | 95% |
The dihydrochloride salt represents the most highly charged derivative of 6-(Aminomethyl)nicotinic acid, formed through protonation of both the pyridine nitrogen and the primary amine group [6] [15]. This salt possesses the molecular formula C₇H₁₀Cl₂N₂O₂ with a molecular weight of 225.07 g/mol [6] [15].
The dihydrochloride salt exhibits exceptional thermal stability, with a reported melting point of 280.00°C [6]. This elevated melting point reflects the extensive ionic interactions between the doubly protonated cation and the chloride counterions [6]. The salt demonstrates significantly enhanced water solubility compared to both the free base and monohydrochloride forms, attributed to the increased ionic character [6].
Formation of the dihydrochloride salt requires more stringent acidic conditions compared to the monohydrochloride form, typically involving treatment with excess hydrochloric acid under controlled temperature conditions [6]. The spectroscopic characteristics of this salt form show distinct differences from both the free base and monohydrochloride derivatives, particularly in regions corresponding to the protonated nitrogen environments [15].
| Property | Dihydrochloride Salt |
|---|---|
| CAS Number | 1988083-25-5 |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ |
| Molecular Weight | 225.07 g/mol |
| Melting Point | 280.00°C |
The reduction of 6-cyanonicotinic acid represents one of the most direct and widely studied approaches for synthesizing 6-(Aminomethyl)nicotinic acid. This method involves the catalytic hydrogenation of the nitrile group to form the corresponding primary amine [1]. The reaction typically employs heterogeneous catalysts under controlled temperature and pressure conditions.
The standard protocol involves dissolving 6-cyanonicotinic acid in an appropriate solvent system, commonly comprising water and methanol or ethanol. Raney nickel serves as the preferred catalyst due to its high activity toward nitrile reduction [1]. The reaction conditions generally require temperatures between 50-100°C and hydrogen pressures of 2-5 atmospheres. Under these conditions, the nitrile group undergoes complete reduction to yield the aminomethyl derivative with yields typically ranging from 70-85%.
The mechanism proceeds through the formation of an imine intermediate, which subsequently undergoes further hydrogenation to produce the final amine product. The reaction can be represented as follows: the cyano group coordinates to the metal catalyst surface, followed by sequential addition of hydrogen atoms to form the aminomethyl group. Temperature control is critical, as excessive heating can lead to side reactions and decreased selectivity [1].
Solvent selection significantly impacts the reaction outcome. Protic solvents such as methanol and ethanol facilitate the process by providing additional hydrogen sources and stabilizing intermediate species. The pH of the reaction medium should be maintained between 6-8 to prevent catalyst deactivation and ensure optimal reaction rates [1].
Palladium-catalyzed reduction methods offer enhanced selectivity and milder reaction conditions compared to traditional nickel-based approaches. These methods utilize palladium on carbon (Pd/C) as the primary catalyst, often in combination with specific ligands to improve selectivity and reaction efficiency [2] [3].
The palladium-catalyzed system operates through a different mechanism than Raney nickel. The substrate coordinates to the palladium center, followed by oxidative addition of hydrogen. The subsequent reductive elimination step releases the reduced product and regenerates the active catalyst. This mechanism allows for better control over reaction selectivity and reduces the formation of unwanted byproducts [2].
Recent developments in this area have focused on the use of phosphine ligands to modify the electronic properties of the palladium catalyst. Triphenylphosphine and other electron-rich phosphines have been shown to enhance the reaction rate and selectivity toward the desired aminomethyl product [3]. The reaction conditions typically involve temperatures between 25-80°C and hydrogen pressures of 1-3 atmospheres, making this approach more energy-efficient than traditional methods.
The substrate scope for palladium-catalyzed reduction is broader than that of nickel-catalyzed methods. Various substituted nicotinic acid derivatives can be successfully reduced using this approach, providing access to a range of aminomethyl derivatives [3]. The reaction tolerates functional groups such as esters, amides, and halides, making it suitable for late-stage functionalization in complex synthetic sequences.
Beyond catalytic hydrogenation, several alternative synthetic routes have been developed for the preparation of 6-(Aminomethyl)nicotinic acid. These methods often provide complementary approaches when traditional hydrogenation methods are unsuitable or when specific reaction conditions are required.
Electrochemical carboxylation represents one significant alternative approach. This method involves the electrochemical reduction of 2-amino-5-bromopyridine in the presence of carbon dioxide using silver cathodes [4] [5]. The reaction proceeds through the formation of an organometallic intermediate, which subsequently undergoes carboxylation to yield the desired nicotinic acid derivative. This method offers advantages in terms of atom economy and environmental sustainability, as it avoids the use of traditional reducing agents and operates under mild conditions.
The electrochemical approach requires specialized equipment and careful control of reaction parameters. The electrolysis is typically conducted in dimethylformamide (DMF) or acetonitrile as the solvent, with carbon dioxide maintained at atmospheric pressure [4]. The reaction proceeds at room temperature with yields ranging from 60-75%, making it a viable alternative to traditional chemical reduction methods.
Hydrolysis of 2-amino-5-cyanopyridine represents another important alternative route. This method involves the acid-catalyzed hydrolysis of the nitrile group under mild conditions [6] [1]. The reaction can be performed using aqueous hydrochloric acid at moderate temperatures, typically between 60-100°C. The yields vary significantly depending on the specific conditions employed, ranging from 33-94% based on the reaction time and acid concentration.
The hydrolysis approach offers advantages in terms of operational simplicity and the use of readily available starting materials. However, the reaction requires careful pH control and extended reaction times to achieve complete conversion [6]. The method is particularly useful for laboratory-scale synthesis where specialized equipment for high-pressure hydrogenation is not available.
Ammonium formate reduction provides another alternative approach that has gained attention due to its mild reaction conditions and environmental compatibility [7]. This method involves the reduction of 5-cyano methyl nicotinate using ammonium formate as the reducing agent, often in combination with hydrazine hydrate. The reaction proceeds through a transfer hydrogenation mechanism, where ammonium formate serves as the hydrogen source.
The ammonium formate method typically achieves yields between 85-95% under optimized conditions [7]. The reaction is conducted in methanol at moderate temperatures (40-60°C) and does not require high-pressure equipment. This approach is particularly suitable for scale-up operations due to its operational simplicity and use of inexpensive reagents.
Enzymatic synthesis has emerged as a promising alternative for the production of nicotinic acid derivatives. Nitrilase enzymes can effectively convert 3-cyanopyridine to nicotinic acid derivatives with high selectivity and yields approaching 90-100% [8] [9]. The enzymatic approach offers excellent environmental compatibility and operates under mild conditions, typically at physiological temperatures and neutral pH.
The enzymatic method requires the use of specific microorganisms or isolated enzymes, which may limit its applicability in some settings. However, recent advances in enzyme engineering and immobilization technologies have improved the practical viability of this approach [9]. The method is particularly attractive for industrial applications where environmental considerations are paramount.
The purification of 6-(Aminomethyl)nicotinic acid presents several unique challenges due to the compound's amphoteric nature and high water solubility. The presence of both amino and carboxylic acid functional groups creates complex solubility profiles that must be carefully considered during purification process design.
Crystallization from water represents the most commonly employed purification method. The process involves dissolving the crude product in hot water, followed by pH adjustment to optimize solubility characteristics [6] [10]. The optimal pH range for crystallization is typically between 3-4, where the compound exists primarily in its zwitterionic form. This pH range minimizes solubility while maintaining adequate crystal quality.
The crystallization process requires careful temperature control to achieve optimal purity and recovery. The solution is typically heated to 80-100°C to ensure complete dissolution, followed by controlled cooling to induce crystal formation [10]. The cooling rate significantly affects crystal size and purity, with slower cooling rates generally producing larger, higher-quality crystals.
Activated carbon treatment is frequently employed as a decolorization step prior to crystallization. The standard protocol involves adding activated carbon (typically Darco-G 60) at a ratio of 0.5 grams per 25 grams of crude product [10]. The treatment is conducted at elevated temperatures (80-100°C) for 10-30 minutes, followed by hot filtration to remove the carbon. This treatment effectively removes colored impurities and can improve the final product purity to 98-99%.
Column chromatography provides the highest purity levels but is generally reserved for analytical-scale preparations due to cost considerations. Silica gel serves as the stationary phase, with dichloromethane/methanol gradient elution systems providing optimal separation [6] [7]. The method can achieve purities exceeding 99% but typically results in lower recovery rates (80-90%) compared to crystallization methods.
Solvent extraction techniques offer moderate purification capabilities and are particularly useful for removing non-polar impurities. The standard approach involves partitioning between ethyl acetate and water, taking advantage of the compound's preferential solubility in the aqueous phase [11]. Multiple extractions may be required to achieve satisfactory purification levels.
Ion exchange chromatography represents a specialized purification approach that can be particularly effective for removing ionic impurities. The method involves adsorption of the compound onto a suitable resin, followed by elution with an appropriate buffer system [12]. This approach can achieve high purity levels (95-98%) with good recovery rates (85-90%).
The major challenges in purification arise from the compound's high water solubility and tendency to form hydrates. The formation of hydrated crystals can complicate the purification process and affect the final product's stability and handling characteristics [13]. Additionally, the amphoteric nature of the compound creates pH-dependent solubility profiles that must be carefully managed throughout the purification process.
The industrial production of 6-(Aminomethyl)nicotinic acid requires careful consideration of multiple factors including process economics, environmental impact, safety requirements, and product quality specifications. The selection of synthetic methodology significantly impacts all these aspects and must be evaluated comprehensively.
Temperature control represents one of the most critical considerations in industrial-scale synthesis. The various synthetic methodologies operate over a wide temperature range, from ambient conditions for enzymatic processes to 350°C for certain catalytic approaches [14] [15]. High-temperature processes require specialized equipment and consume significant energy, directly impacting production costs. The choice of temperature also affects catalyst lifetime and product selectivity, with higher temperatures generally leading to increased side reactions and catalyst deactivation.
Heat transfer limitations become particularly problematic during scale-up operations. The exothermic nature of many reduction reactions can lead to localized hot spots and temperature runaway if not properly managed [14]. Industrial reactors must incorporate adequate heat removal capacity and temperature monitoring systems to ensure safe and efficient operation.
Pressure requirements vary significantly among different synthetic approaches. Hydrogenation methods typically require pressures between 1-8 MPa, necessitating specialized high-pressure equipment and safety systems [14] [16]. The associated capital and operating costs can be substantial, particularly for large-scale operations. Lower-pressure alternatives, such as electrochemical and enzymatic methods, may offer economic advantages despite potentially lower throughput rates.
Catalyst recovery and recycling represent important economic considerations, particularly for palladium-based systems. While palladium catalysts offer superior selectivity, their high cost necessitates efficient recovery and reuse [17] [18]. Filtration and washing procedures must be optimized to maximize catalyst recovery while maintaining product quality. The development of immobilized catalysts can facilitate recovery but may impact reaction efficiency.
Waste management and environmental compliance are increasingly important factors in industrial process design. Traditional chemical synthesis methods often generate significant quantities of waste streams that require treatment and disposal [19]. Enzymatic processes offer advantages in this regard, producing minimal waste and operating under environmentally benign conditions [9]. However, the infrastructure requirements for enzymatic processes may be different from conventional chemical operations.
Product isolation and purification at industrial scale present unique challenges. Crystallization remains the preferred method due to its scalability and cost-effectiveness, but the process must be carefully optimized to handle large volumes while maintaining product quality [10] [13]. The design of crystallization systems must account for heat and mass transfer limitations that become more pronounced at larger scales.
Quality control and analytical monitoring become more complex at industrial scale. The need for real-time monitoring of reaction progress and product quality requires sophisticated analytical systems and control strategies [14]. The development of robust analytical methods that can operate in industrial environments is essential for ensuring consistent product quality.
Raw material supply and logistics considerations become critical at industrial scale. The availability and cost of starting materials can significantly impact process economics [15]. Long-term supply contracts and strategic sourcing may be necessary to ensure consistent raw material availability and pricing.
Capital investment requirements vary significantly among different synthetic approaches. High-pressure hydrogenation systems require substantial capital investment in specialized equipment, while enzymatic processes may require different types of infrastructure [14] [15]. The choice of technology must consider both initial capital requirements and long-term operating costs.
Safety considerations are paramount in industrial operations. The handling of high-pressure hydrogen, organic solvents, and potentially toxic intermediates requires comprehensive safety systems and procedures [14]. The inherent safety characteristics of different synthetic routes must be carefully evaluated during process selection.